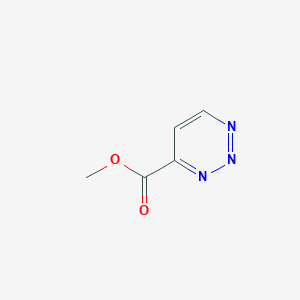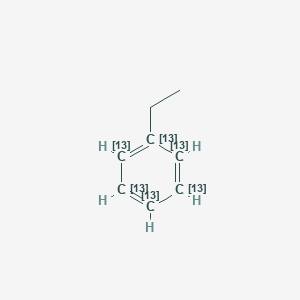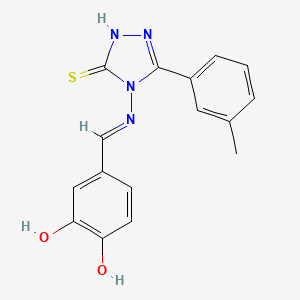
Methyl 1,2,3-triazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1,2,3-triazine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazine with methyl chloroformate under basic conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,2,3-triazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted triazine derivatives .
Applications De Recherche Scientifique
Methyl 1,2,3-triazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of methyl 1,2,3-triazine-4-carboxylate involves its reactivity as a substrate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form highly functionalized nitrogen-containing heterocycles. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of stable cycloadducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-1,2,3-triazine
- Diethyl 1,2,3-triazine-4,6-dicarboxylate
- 5-Phenyl-1,2,3-triazine
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1,3,5-Triazine-2,4,6-tricarboxylic acid triethyl ester
Uniqueness
Methyl 1,2,3-triazine-4-carboxylate is unique due to its specific reactivity in inverse electron demand Diels-Alder reactions, which is not commonly observed in other triazine derivatives.
Propriétés
Numéro CAS |
150017-41-7 |
|---|---|
Formule moléculaire |
C5H5N3O2 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
methyl triazine-4-carboxylate |
InChI |
InChI=1S/C5H5N3O2/c1-10-5(9)4-2-3-6-8-7-4/h2-3H,1H3 |
Clé InChI |
BYTPHJAFXFEZLP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)

![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)


![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)





![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
